4-Benzyloxazol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-benzyl-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-10-9(12-7-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQZQEQQVFHFBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(OC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501302555 | |
| Record name | 5-Oxazolamine, 4-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501302555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420824-91-4 | |
| Record name | 5-Oxazolamine, 4-(phenylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420824-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Oxazolamine, 4-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501302555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 4 Benzyloxazol 5 Amine
Electrophilic Reactivity of the Oxazole (B20620) Ring in 4-Benzyloxazol-5-amine
The oxazole ring is an electron-rich heterocyclic system. The reactivity of this compound towards electrophiles is significantly influenced by the substituents on the ring. The 5-amino group (-NH₂) is a powerful activating group that donates electron density to the ring through resonance, thereby increasing its nucleophilicity. byjus.com This activating effect is directed primarily to the positions ortho and para to the amine. In the context of the oxazole ring, the C2 and C4 positions are activated by the C5-amino group.
While electrophilic substitution on unsubstituted oxazole typically occurs at the C5 position, this position is blocked in this compound. tandfonline.com The C4 position is also substituted with the benzyloxy group. Consequently, electrophilic attack is predicted to occur predominantly at the C2 position, which is activated by the C5-amino group and is sterically accessible.
Common electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are expected to proceed at the C2 position under appropriate conditions. masterorganicchemistry.commsu.edu The mechanism follows the typical two-step process for electrophilic aromatic substitution:
Formation of the Sigma Complex: The electrophile (E⁺) attacks the electron-rich C2 position of the oxazole ring, forming a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the oxazole ring, including the nitrogen and oxygen atoms and is further stabilized by the electron-donating amino group.
Deprotonation: A base removes the proton from the C2 position, restoring the aromaticity of the oxazole ring and yielding the 2-substituted product. msu.edu
Nucleophilic Character and Transformations of the 5-Amine Group
The primary amino group at the C5 position imparts significant nucleophilic character to the molecule, making it a key site for a variety of chemical transformations.
Nucleophilic Addition Reactions
As a primary amine, the 5-amino group of this compound can participate in nucleophilic addition reactions with various electrophilic partners, most notably carbonyl compounds and epoxides.
Reaction with Aldehydes and Ketones: The amine can react with aldehydes and ketones in an addition-elimination sequence to form imines (Schiff bases). The reaction is typically acid-catalyzed and involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. mnstate.edu
Ring-Opening of Epoxides: The amine can act as a nucleophile to open epoxide rings, leading to the formation of β-amino alcohols. This reaction can be catalyzed by acids or proceed under neutral or basic conditions. The regioselectivity of the ring-opening (i.e., whether the amine attacks the more or less substituted carbon of the epoxide) depends on the reaction conditions and the substitution pattern of the epoxide. rsc.orgrroij.com
These reactions are fundamental in synthetic chemistry for building more complex molecular architectures from the this compound scaffold.
Acylation and Alkylation of the Amino Moiety
The nucleophilicity of the 5-amino group allows for its straightforward acylation and alkylation. These reactions are crucial for introducing a wide range of functional groups and for protecting the amine during other synthetic steps.
Acylation: The amine reacts readily with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding amides. These reactions are typically carried out in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl or carboxylic acid byproduct. mnstate.edu
Alkylation: The amine can be alkylated by reacting with alkyl halides via a nucleophilic substitution (Sₙ2) mechanism. This reaction can lead to a mixture of mono-, di-, and even tri-alkylated products (quaternary ammonium (B1175870) salt). Controlling the stoichiometry and reaction conditions is necessary to achieve selective monoalkylation. mnstate.edu
The following table summarizes typical conditions for these transformations.
| Transformation | Reagent | Catalyst/Base | Expected Product |
| Acylation | Acetyl Chloride (CH₃COCl) | Pyridine | N-(4-(Benzyloxy)oxazol-5-yl)acetamide |
| Acylation | Acetic Anhydride (B1165640) ((CH₃CO)₂O) | None or catalytic acid | N-(4-(Benzyloxy)oxazol-5-yl)acetamide |
| Alkylation | Methyl Iodide (CH₃I) | NaHCO₃ or excess amine | 4-(Benzyloxy)-N-methyloxazol-5-amine |
| Alkylation | Benzyl (B1604629) Bromide (BnBr) | K₂CO₃ | N-Benzyl-4-(benzyloxy)oxazol-5-amine |
Transformations Involving the Benzyloxy Substituent
The benzyloxy group (–OCH₂Ph) at the C4 position is a benzyl ether, which can be cleaved under specific conditions. This deprotection strategy is a common synthetic tool to unmask a hydroxyl group.
Catalytic Hydrogenolysis: The most common method for cleaving a benzyl ether is catalytic hydrogenolysis. This involves treating the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction proceeds under mild conditions and results in the formation of a 4-hydroxyoxazole derivative and toluene. vanderbilt.edu
Wittig Rearrangement: Under strongly basic conditions, the benzyloxy group can potentially undergo a researchgate.netsemanticscholar.org-Wittig rearrangement. Treatment with a strong base like butyllithium (B86547) (BuLi) can deprotonate the benzylic carbon, forming a carbanion. This carbanion can then rearrange, involving the migration of the oxazole ring from the oxygen to the adjacent carbon, to yield a tertiary alcohol after workup. semanticscholar.org
Ring-Opening and Rearrangement Pathways of the Oxazole Core
The oxazole ring, despite its aromatic character, can undergo ring-opening or rearrangement reactions under energetic conditions, such as treatment with strong reagents or upon photochemical excitation.
Acid- or Base-Catalyzed Ring Opening: While stable under many conditions, strong acids could protonate the ring nitrogen, potentially activating the ring for nucleophilic attack by a solvent molecule, which could initiate a ring-opening cascade. Similarly, studies on related oxazolone (B7731731) systems show that nucleophilic attack can lead to ring cleavage. researchgate.net The presence of the strongly electron-donating amino group in this compound might influence the stability and susceptibility of the oxazole core to such pathways.
Rearrangement Reactions: Photochemical irradiation can induce rearrangements in oxazole rings. For instance, irradiation of substituted oxazoles can lead to isomerization and the formation of other heterocyclic systems. tandfonline.com Rearrangements like the Beckmann or Curtius are not directly applicable to the parent structure but could be relevant for derivatives obtained from it. masterorganicchemistry.comlibretexts.org
Reaction with POCl₃: In a reaction described for oxazole N-oxides, phosphorus oxychloride (POCl₃) was shown to cause ring opening to form (Z)-N-(3-oxo-1-phenylbut-1-en-2-yl)arylamides, rather than the expected deoxygenation-chlorination. researchgate.net This highlights that the oxazole core can be susceptible to cleavage with specific electrophilic reagents.
Kinetic Studies and Reaction Mechanism Elucidation for this compound
Kinetic investigations of reactions involving the 5-amino group, such as acylation, could be performed using techniques like UV-Vis spectroscopy, potentially with a stopped-flow apparatus for fast reactions. researchgate.net By monitoring the change in concentration of reactants or products over time under pseudo-first-order conditions (i.e., with one reactant in large excess), the observed rate constant (k_obs) can be determined.
A study of the dependence of k_obs on the concentration of the excess reactant can reveal the order of the reaction with respect to that reactant and help to propose a mechanism. For example, a non-linear dependence of the rate constant on reactant concentration might suggest a complex mechanism, such as one involving parallel reaction pathways or the formation of an intermediate. researchgate.net
Furthermore, studying the reaction rates of a series of analogs with different substituents on the benzyloxy ring or on the acylating agent would allow for a Hammett analysis. A Hammett plot (log(k/k₀) vs. the substituent constant σ) can provide valuable information about the electronic nature of the transition state and the reaction mechanism. researchgate.net
The proposed mechanism for the reaction of benzoxazines with amines involves nucleophilic attack on the carbon atom between the ring oxygen and nitrogen, followed by ring opening and subsequent electrophilic addition. rsc.org A similar nucleophilic initiation by the 5-amino group could be a key step in certain bimolecular reactions of this compound.
The following table presents a hypothetical dataset for a kinetic study on the acylation of this compound, illustrating how rate constants might be determined.
| Experiment | [this compound] (M) | [Acetyl Chloride] (M) | Initial Rate (M/s) | k_obs (s⁻¹) |
| 1 | 1.0 x 10⁻⁵ | 0.1 | 5.0 x 10⁻⁶ | 0.5 |
| 2 | 1.0 x 10⁻⁵ | 0.2 | 1.0 x 10⁻⁵ | 1.0 |
| 3 | 1.0 x 10⁻⁵ | 0.3 | 1.5 x 10⁻⁵ | 1.5 |
Strategic Derivatization of 4 Benzyloxazol 5 Amine for Enhanced Complexity
N-Functionalization of the Exocyclic Amine Group
The exocyclic amine at the C-5 position is a primary nucleophilic center, making it a prime target for a variety of N-functionalization reactions. These modifications are fundamental in expanding the chemical space of 4-benzyloxazol-5-amine derivatives.
The primary amine of this compound can be readily converted into amides and sulfonamides through reactions with acylating and sulfonylating agents, respectively. These transformations are crucial for introducing a wide range of functional groups and are widely employed in medicinal chemistry to modify properties such as stability, solubility, and biological activity.
Amidation is typically achieved by reacting the amine with an acyl chloride or acid anhydride (B1165640) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534). The base serves to neutralize the hydrogen chloride byproduct. This reaction transforms the basic amino group into a neutral amide moiety.
Sulfonamidation involves the reaction of the amine with a sulfonyl chloride, often in the presence of a base. rsc.orgnih.gov This reaction yields sulfonamides, which are important structural motifs in a multitude of pharmacologically active compounds. nih.govlongdom.orgnih.gov The synthesis of N-(hetero)aryl sulfonamides traditionally involves the coupling of an amine with a sulfonyl chloride. rsc.org Modern methods, such as photosensitized nickel catalysis, have also been developed for the efficient formation of these C-N bonds. nih.govresearchgate.net
Table 1: Examples of Amidation and Sulfonamidation Reactions
| Reactant 1 | Reactant 2 | Base | Expected Product |
| This compound | Acetyl chloride | Pyridine | N-(4-Benzyloxazol-5-yl)acetamide |
| This compound | Benzoyl chloride | Triethylamine | N-(4-Benzyloxazol-5-yl)benzamide |
| This compound | Benzenesulfonyl chloride | Pyridine | N-(4-Benzyloxazol-5-yl)benzenesulfonamide |
| This compound | p-Toluenesulfonyl chloride | Triethylamine | N-(4-Benzyloxazol-5-yl)-4-methylbenzenesulfonamide |
The reaction of the primary amine of this compound with aldehydes or ketones results in the formation of imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This condensation reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov
The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture, for instance, by using a Dean-Stark apparatus or molecular sieves. operachem.com The pH of the reaction is a critical parameter; optimal rates are generally observed in weakly acidic conditions (pH 4-5). libretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl group of the intermediate carbinolamine for elimination as water. libretexts.org
Table 2: Imine Formation with this compound
| Amine Reactant | Carbonyl Reactant | Catalyst | Expected Imine Product |
| This compound | Benzaldehyde | p-Toluenesulfonic acid | (E)-N-Benzylidene-4-benzyloxazol-5-amine |
| This compound | Acetone | Acetic acid | N-(Propan-2-ylidene)-4-benzyloxazol-5-amine |
| This compound | Cyclohexanone | Acetic acid | N-Cyclohexylidene-4-benzyloxazol-5-amine |
C-Functionalization of the Oxazole (B20620) Core at Reactive Positions
The oxazole ring itself offers sites for carbon-carbon and carbon-heteroatom bond formation, allowing for further diversification of the this compound scaffold. The reactivity of the oxazole hydrogens follows the order C-2 > C-5 > C-4. tandfonline.com
The C-2 position of the oxazole ring is the most acidic and, therefore, the most susceptible to deprotonation by strong bases. pharmaguideline.comprinceton.edu This allows for selective functionalization at this site through lithiation followed by quenching with an electrophile. firsthope.co.in Treatment of an oxazole derivative with a strong organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures can generate a 2-lithiooxazole intermediate. firsthope.co.in This nucleophilic species can then react with a variety of electrophiles to introduce new substituents at the C-2 position.
While the amine group at C-5 could potentially direct metalation, the intrinsic acidity of the C-2 proton makes it the preferential site for lithiation. nih.gov This strategy provides a reliable method for introducing alkyl, aryl, or functional groups containing carbonyls or halogens at the C-2 position of the this compound framework. Recent advances have also utilized TMP-bases of magnesium and zinc for regioselective functionalization of the oxazole scaffold. acs.org
The benzyl (B1604629) group at the C-4 position contains a reactive benzylic methylene (B1212753) (-CH2-) unit. The C-H bonds at this position are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzyl radical. masterorganicchemistry.com This inherent reactivity allows for selective functionalization at the benzylic carbon.
One common strategy is free-radical bromination using N-bromosuccinimide (NBS) with a radical initiator. This introduces a bromine atom at the benzylic position, creating an intermediate that is susceptible to nucleophilic substitution reactions, thus allowing for the introduction of a wide array of functional groups.
Furthermore, the benzylic position is prone to oxidation. masterorganicchemistry.comlibretexts.org Strong oxidizing agents can convert the methylene group into a carbonyl (ketone). This transformation introduces a new electrophilic site, opening avenues for further derivatization, such as the formation of larger aromatic systems or heterocyclic rings. mdpi.comresearchgate.net
Oxidative and Reductive Transformations of this compound Derivatives
The this compound scaffold can undergo various oxidative and reductive transformations, affecting both the heterocyclic core and its substituents.
Oxidative Transformations: The benzylic methylene group is a primary site for oxidation. Depending on the oxidant and reaction conditions, it can be converted to a hydroxyl group or, more commonly, a ketone. liv.ac.uk Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can effect this transformation. masterorganicchemistry.com Care must be taken, as harsh oxidative conditions can lead to the cleavage of the oxazole ring itself. pharmaguideline.comslideshare.net Selective oxidation of the benzylic C-H bond can also be achieved using catalysts under milder conditions. mdpi.comd-nb.info
Reductive Transformations: The oxazole ring can be reduced under various conditions. Catalytic hydrogenation, for instance, can reduce the double bonds within the ring to yield oxazolidines, thereby removing the aromaticity and creating a saturated heterocyclic system. firsthope.co.inslideshare.net This process typically requires a metal catalyst such as palladium, platinum, or nickel. acsgcipr.org Additionally, the benzyl group at the C-4 position can be removed via hydrogenolysis. This reductive cleavage of the C-C bond between the oxazole ring and the benzyl group would yield 4-methyl-oxazol-5-amine, demonstrating another pathway for structural modification.
Applications of 4 Benzyloxazol 5 Amine in Complex Organic Molecule Construction
Building Block for Fused Heterocyclic Systems
The inherent reactivity of the 5-aminooxazole core makes it an exceptional precursor for the synthesis of fused heterocyclic systems. The nucleophilic amino group, coupled with the reactivity of the oxazole (B20620) ring, allows for annulation reactions where new rings are built onto the initial oxazole framework.
A significant application is in the construction of nitrogen-containing fused systems such as oxazolo[5,4-d]pyrimidines. mdpi.com 5-Aminooxazole-4-carbonitrile, a related scaffold, serves as a versatile starting point for creating these bicyclic structures. The synthesis typically involves the reaction of the amino group with a suitable one-carbon component to form the fused pyrimidine (B1678525) ring, yielding compounds with significant biological interest. mdpi.com
Another powerful strategy involves the reaction of polysubstituted 5-aminooxazoles with α,β-unsaturated acyl chlorides. This transformation does not merely functionalize the starting material but leads to the creation of a complex fused pyrrolo[3,4-b]pyridin-5-one scaffold. nih.govnih.gov This reaction underscores the utility of 5-aminooxazoles in rapidly assembling complex, multi-ring systems from simple, readily available precursors. nih.gov
Furthermore, more complex tricyclic systems can be accessed. For example, derivatives of 1,3-oxazole react with other heterocyclic amines, such as 1H-pyrazol-5-amines, to yield intricate fused structures like nih.govrsc.orgoxazolo[5,4-d]pyrazolo[1,5-a]pyrimidin-9(4H)-ones after a sequence involving sulfonamide formation, rearrangement, and cyclization. growingscience.com
| Starting Oxazole Derivative | Reagent(s) | Fused Heterocyclic System Formed |
| Polysubstituted 5-aminooxazole | α,β-Unsaturated acyl chloride | Pyrrolo[3,4-b]pyridin-5-one nih.govnih.gov |
| 5-Aminooxazole-4-carbonitrile | One-carbon synthons (e.g., orthoformates) | Oxazolo[5,4-d]pyrimidine mdpi.com |
| Methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylate | 1H-Pyrazol-5-amines | nih.govrsc.orgOxazolo[5,4-d]pyrazolo[1,5-a]pyrimidin-9(4H)-one growingscience.com |
Precursor to Polyfunctionalized Organic Scaffolds
The term "polyfunctionalized scaffold" refers to a core molecular structure bearing multiple functional groups, which can be selectively modified to generate libraries of diverse compounds. 5-Aminooxazoles, including 4-benzyloxazol-5-amine, are ideal precursors for such scaffolds due to their inherent multifunctionality and the ability to introduce further complexity through multicomponent reactions.
Modern synthetic methods allow for the rapid, modular, and high-yielding synthesis of densely functionalized 5-aminooxazoles. nih.gov For instance, a calcium-catalyzed transformation can assemble these scaffolds from N-acyl-N,O-acetals and isocyanides, tolerating a wide range of functional groups and producing the target compounds quickly and efficiently. nih.gov The resulting polysubstituted 5-aminooxazoles are not merely intermediates but valuable, stable scaffolds in their own right.
The subsequent conversion of these oxazoles into more complex structures, such as the pyrrolo[3,4-b]pyridines mentioned previously, is a prime example of a scaffold-generating reaction. nih.gov This process transforms a relatively simple heterocyclic precursor into a significantly more complex, polyfunctionalized bicyclic system in a single, efficient operation. The methodology facilitates the quick preparation of highly decorated molecular frameworks that would be difficult to access through traditional synthetic routes. nih.govnih.gov
Role in Cascade and Domino Reaction Sequences
Cascade and domino reactions are highly efficient synthetic strategies where a single reaction setup initiates a sequence of intramolecular transformations, leading to a significant increase in molecular complexity in one pot. The 5-aminooxazole scaffold is particularly well-suited for initiating such sequences.
The reaction of a 5-aminooxazole with an α,β-unsaturated acyl chloride to form a pyrrolo[3,4-b]pyridin-5-one is a classic example of a domino process. nih.govnih.gov This transformation is proposed to proceed through a sophisticated triple domino sequence:
Acylation: The nucleophilic 5-amino group attacks the acyl chloride.
Intramolecular Diels-Alder (IMDA) Reaction: The resulting intermediate undergoes an intramolecular [4+2] cycloaddition.
Retro-Michael Cycloreversion: The cycloadduct rearranges to form the final, stable aromatic pyridinone ring system. nih.gov
This elegant cascade efficiently constructs two new rings and establishes multiple stereocenters and functional groups in a single operation, highlighting the strategic advantage of using 5-aminooxazoles to trigger complex molecular reorganizations. nih.govnih.gov While many cascade reactions are documented for other aminoazoles like aminopyrazoles and aminotriazoles, the reactivity of 5-aminooxazoles in such sequences demonstrates a shared and powerful feature of this compound class. frontiersin.org
| Reactants | Reaction Type | Key Steps in Sequence | Final Product |
| 5-Aminooxazole + α,β-Unsaturated acyl chloride | Triple Domino Reaction | 1. Acylation2. Intramolecular Diels-Alder3. Retro-Michael Cycloreversion | Pyrrolo[3,4-b]pyridin-5-one nih.govnih.gov |
Utility in the Synthesis of Other Nitrogen-Containing Scaffolds (e.g., Pyrroles, Imidazoles)
Beyond serving as a foundation for fused systems, the oxazole ring itself can undergo transformations to yield other important nitrogen-containing heterocycles, notably pyrroles and imidazoles.
Pyrrole (B145914) Synthesis: The construction of the pyrrolo[3,4-b]pyridin-5-one scaffold from a 5-aminooxazole inherently involves the formation of a pyrrole ring fused to a pyridine (B92270) ring. nih.govnih.gov This demonstrates the utility of the 5-aminooxazole as a synthon for building the pyrrole core as part of a more complex, fused architecture.
Imidazole (B134444) Synthesis: Ring transformation reactions can convert oxazole derivatives into imidazoles. For instance, γ-amino-oxazoles, which can be prepared from substituted oxazoles, undergo intramolecular cyclodehydration upon heating to furnish fused imidazole systems like 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole. rsc.org In this process, the nitrogen from the γ-amino side chain is incorporated into the new five-membered imidazole ring, while the oxygen atom from the original oxazole ring is eliminated as water. This represents a direct conversion of an oxazole-containing scaffold into an imidazole-containing one. rsc.org
| Starting Scaffold | Transformation | Resulting Scaffold |
| 5-Aminooxazole | Domino Reaction / Annulation | Fused Pyrrole (Pyrrolo[3,4-b]pyridin-5-one) nih.govnih.gov |
| γ-Amino-oxazole | Intramolecular Cyclodehydration | Fused Imidazole (Pyrrolo[1,2-a]imidazole) rsc.org |
Advanced Spectroscopic and Structural Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool for elucidating the solution-state structure of 4-Benzyloxazol-5-amine. Both ¹H and ¹³C NMR would provide critical information.
In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the protons of the benzyloxy group (the benzyl (B1604629) CH₂ and the phenyl ring protons) and the protons of the oxazole (B20620) ring. The chemical shifts and coupling patterns of the aromatic protons would help confirm the substitution pattern. The amino group protons might appear as a broad singlet, the chemical shift of which could be dependent on the solvent and concentration.
The ¹³C NMR spectrum would be expected to show resonances for each unique carbon atom in the molecule, including those of the oxazole ring, the benzyl group, and the phenyl ring. The chemical shifts would be indicative of the electronic environment of each carbon atom. Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in definitively assigning all proton and carbon signals and confirming the connectivity of the molecular structure.
Interactive Data Table: Hypothetical ¹H and ¹³C NMR Data No experimental data is available for this compound. The table below is a placeholder to illustrate how such data would be presented.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule.
Furthermore, the crystallographic data would reveal the conformation of the molecule in the crystal lattice and provide insights into intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates the crystal packing.
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, would be used to identify the functional groups present in this compound.
Interactive Data Table: Predicted Vibrational Spectroscopy Bands No experimental data is available for this compound. The table below is a placeholder with general expected ranges.
Computational and Theoretical Chemistry Studies of 4 Benzyloxazol 5 Amine
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to predicting the electronic characteristics of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. For 4-Benzyloxazol-5-amine, such studies would typically employ DFT methods, like B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry and calculate various electronic properties.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. dergipark.org.tr A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr For this compound, the HOMO would likely be localized on the electron-rich regions, such as the amine group and the oxazole (B20620) ring, while the LUMO would be distributed over the aromatic systems.
Analysis of the FMOs allows for the calculation of global reactivity descriptors, which provide quantitative measures of a molecule's reactivity. These descriptors, derived from the energies of the HOMO and LUMO, include:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electrophilicity Index (ω): μ² / (2η), where μ is the chemical potential (-χ)
These calculations would predict the regions of this compound that are most susceptible to electrophilic or nucleophilic attack.
| Parameter | Symbol | Formula | Illustrative Value (eV) |
| HOMO Energy | EHOMO | - | -5.85 |
| LUMO Energy | ELUMO | - | -1.20 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.65 |
| Ionization Potential | I | -EHOMO | 5.85 |
| Electron Affinity | A | -ELUMO | 1.20 |
| Chemical Hardness | η | (I - A) / 2 | 2.325 |
| Chemical Softness | S | 1 / (2η) | 0.215 |
| Electronegativity | χ | (I + A) / 2 | 3.525 |
| Electrophilicity Index | ω | μ² / (2η) | 2.67 |
Table 1: Illustrative global reactivity descriptors for this compound calculated from hypothetical HOMO and LUMO energies. These are representative values and not based on actual experimental or computational results for this specific molecule.
A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. wolfram.comwalisongo.ac.id The map is generated by plotting the electrostatic potential onto the molecule's electron density surface. wolfram.com Different colors represent different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack.
Green/Yellow: Regions of near-zero potential.
For this compound, an MEP analysis would likely show negative potential (red) around the nitrogen and oxygen atoms of the oxazole ring and the nitrogen of the amine group, due to the presence of lone pairs of electrons. These sites would be the primary targets for electrophiles. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amine group, making them susceptible to interaction with nucleophiles.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and chemical reactivity of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation.
Conformational analysis involves identifying the stable conformers (energy minima) and the energy barriers for rotation around single bonds. For this compound, key dihedral angles, such as the one defining the orientation of the benzyl (B1604629) group relative to the oxazole ring, would be systematically varied to map the potential energy surface and locate the most stable, low-energy conformations. researchgate.net
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. ulisboa.ptresearchgate.net By simulating the movements of atoms and bonds at a given temperature, MD can reveal how the molecule behaves in a realistic environment, such as in a solvent or interacting with a biological target. nih.gov An MD simulation of this compound could provide insights into its flexibility, solvent interactions, and the average conformations it adopts in solution.
| Dihedral Angle | Description | Illustrative Energy Minimum (°) | Illustrative Energy Barrier (kcal/mol) |
| C(phenyl)-CH₂-O-C(oxazole) | Rotation of benzyl group | 75 | 4.2 |
| O(oxazole)-C-C-NH₂ | Orientation of amine group | 0 | 1.5 |
Table 2: Illustrative results from a conformational analysis scan of this compound. These values are hypothetical examples of what such a study might reveal.
Theoretical Elucidation of Reaction Mechanisms and Pathways (e.g., Transition State Analysis)
Computational chemistry is invaluable for investigating the mechanisms of chemical reactions. For reactions involving this compound, theoretical calculations can be used to map out the entire reaction pathway from reactants to products.
This involves locating and characterizing the energies of all stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states (TS) . A transition state is an energy maximum along the reaction coordinate but an energy minimum in all other degrees of freedom. Identifying the structure and energy of the transition state allows for the calculation of the activation energy, which is the primary determinant of the reaction rate.
For example, in a potential reaction like the acylation of the amine group of this compound, computational methods could be used to model the approach of the acylating agent, the formation of a tetrahedral intermediate, and the final transition state leading to the amidic product. This provides a detailed, step-by-step understanding of the reaction that is often difficult to obtain through experimental means alone.
Prediction of Spectroscopic Parameters from First Principles
Quantum chemical calculations can predict various spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental data.
Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding intensities can be computed. The resulting theoretical IR spectrum can be compared with experimental data to confirm the structure of this compound and assign specific absorption bands to particular vibrational modes (e.g., N-H stretching, C=N stretching). dergipark.org.tr
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of a molecule. This is typically done using methods like the Gauge-Independent Atomic Orbital (GIAO) method. Comparing the calculated NMR spectrum with the experimental one can help confirm structural assignments.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, corresponding to the absorption of light in the UV-visible range. This allows for the assignment of observed absorption bands to specific electronic excitations, often related to π→π* or n→π* transitions within the aromatic and heterocyclic rings of this compound.
Future Research Directions and Emerging Paradigms in 4 Benzyloxazol 5 Amine Chemistry
Development of Novel Catalytic Systems for Efficient Synthesis and Transformations
The future synthesis of 4-Benzyloxazol-5-amine and its derivatives will heavily rely on the development of sophisticated catalytic systems that offer high efficiency, selectivity, and sustainability. While classical methods for oxazole (B20620) synthesis exist, emerging catalytic approaches promise to overcome limitations such as harsh reaction conditions and limited substrate scope.
Transition-Metal Catalysis: Palladium, copper, and nickel-based catalysts are expected to play a pivotal role. beilstein-journals.orgnih.gov Research will likely focus on ligand development to control regioselectivity in C-H functionalization reactions. beilstein-journals.orgnih.gov This would allow for the direct and selective introduction of various functional groups at the C2 position of the oxazole ring or on the benzyl (B1604629) substituent, bypassing the need for pre-functionalized starting materials. For instance, palladium-catalyzed direct arylation could be employed to synthesize a library of C2-aryl-4-benzyloxazol-5-amines for structure-activity relationship (SAR) studies. nih.gov
Photoredox and Electrochemical Catalysis: These emerging fields offer green and powerful alternatives to traditional thermal methods. vapourtec.comresearchgate.net Visible-light photoredox catalysis could enable novel transformations of the this compound core under mild conditions, potentially accessing unique reactivity patterns not achievable with conventional methods. nih.govresearchgate.net Similarly, electrochemical synthesis offers a reagent-free approach to oxidative or reductive cyclizations and functionalizations, minimizing waste and enhancing safety. nih.gov Future work could explore the electrochemical synthesis of polysubstituted oxazoles starting from simple precursors related to this compound. nih.gov
Biocatalysis: The use of enzymes for the synthesis and modification of heterocyclic compounds is a growing area of interest. Future research could involve screening for or engineering enzymes that can catalyze the key bond-forming reactions to construct the this compound scaffold or to perform enantioselective transformations on its derivatives.
Illustrative Future Catalytic Approaches for this compound Synthesis
| Catalytic System | Target Transformation | Potential Advantages |
|---|---|---|
| Pd(OAc)₂ / Custom Ligand | C2-H Arylation | High regioselectivity, broad substrate scope. nih.gov |
| Ru(bpy)₃Cl₂ / Blue LED | Photoredox Cyclization | Mild conditions, high functional group tolerance. nih.gov |
| Divided Electrochemical Cell | Anodic C-H Amination | Reagent-free, sustainable. |
Exploration of Unconventional Reactivity Profiles and Novel Reaction Pathways
Beyond established reactivity patterns of oxazoles, future research will delve into uncovering novel chemical behaviors of this compound. clockss.orgwikipedia.org This exploration will be crucial for accessing new chemical space and developing innovative molecular architectures.
Ring-Opening and Rearrangement Reactions: The oxazole ring, while aromatic, can undergo ring-opening under specific conditions. acs.orgpharmaguideline.com Investigating the controlled ring-opening of this compound could lead to the formation of unique acyclic intermediates that can be trapped or recyclized to generate different heterocyclic systems, such as imidazoles or pyrroles. acs.orgnih.gov The Cornforth rearrangement, a thermal rearrangement of 4-acyloxazoles, could also be explored with derivatives of the title compound. wikipedia.org
Diels-Alder and Cycloaddition Reactions: The oxazole ring can function as a diene in Diels-Alder reactions, providing a pathway to substituted pyridines. clockss.orgwikipedia.org Exploring the cycloaddition chemistry of this compound with various dienophiles could yield complex, polycyclic structures that are difficult to access through other means. The electron-donating amine group at the C5 position is expected to influence the reactivity and selectivity of these transformations.
Late-Stage Functionalization: A major focus will be the development of methods for the late-stage functionalization of the this compound core. This involves selectively modifying the molecule in the final steps of a synthetic sequence, which is highly valuable for drug discovery programs. Techniques like regioselective C-H functionalization of either the oxazole or the benzyl ring will be paramount. mdpi.com
Integration with Automated Synthesis and High-Throughput Experimentation Platforms
To accelerate the discovery of new materials and therapeutic agents based on the this compound scaffold, the integration of automated synthesis and high-throughput experimentation (HTE) is essential. nih.gov
Automated Library Synthesis: Automated synthesis platforms, including flow chemistry systems and robotic liquid handlers, can be programmed to rapidly produce large libraries of this compound derivatives. nih.gov By systematically varying the building blocks used in the synthesis, it will be possible to generate thousands of unique compounds with minimal manual intervention. This approach allows for a comprehensive exploration of the chemical space around the core scaffold. acs.org
High-Throughput Screening (HTS): Once libraries are synthesized, HTE can be used to quickly screen them for desired properties. enamine.net For pharmaceutical applications, this would involve assays for biological activity against specific targets. nih.gov For materials science, screening could focus on properties like fluorescence, conductivity, or thermal stability. The combination of automated synthesis and HTS creates a closed-loop discovery engine where data from screening can rapidly inform the design of the next generation of compounds.
Hypothetical Automated Workflow for Derivative Discovery
| Step | Technology | Objective | Throughput |
|---|---|---|---|
| 1. Library Design | Computational Modeling | Generate a virtual library of 10,000 derivatives. | N/A |
| 2. Synthesis | Acoustic Dispensing & Flow Chemistry | Synthesize a 1,536-compound library in nanomole scale. nih.gov | >1,000 reactions/day |
| 3. Primary Screening | Fluorescence Polarization Assay | Identify initial hits against a protein target. | >10,000 wells/day |
| 4. Hit Confirmation | Mass Spectrometry / MST | Confirm the identity and binding of active compounds. | ~100 samples/day |
Advanced Computational Modeling for De Novo Design of this compound Derivatives with Tailored Reactivity
Computational chemistry and machine learning are set to revolutionize how molecules are designed. nih.govekb.eg Instead of relying solely on experimental trial and error, these tools allow for the in silico design and evaluation of molecules before they are ever synthesized.
Predicting Reactivity and Mechanisms: Quantum chemical methods like Density Functional Theory (DFT) will be used to model the electronic structure of this compound and its derivatives. nih.gov These calculations can predict sites of reactivity, elucidate reaction mechanisms, and help in the rational design of catalysts for specific transformations. nih.gov For example, DFT can be used to calculate the energies of intermediates and transition states to predict the feasibility of a proposed novel reaction pathway.
De Novo Design and Machine Learning: Generative machine learning models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on existing chemical data to design entirely new this compound derivatives with desired properties. nih.govacs.org These models can be coupled with predictive algorithms for properties like binding affinity, solubility, or synthetic accessibility to create a powerful de novo design pipeline. nih.govresearchgate.netmdpi.com This approach can drastically reduce the number of compounds that need to be synthesized and tested, saving time and resources. jcchems.com For instance, a model could be tasked with designing derivatives predicted to have high binding affinity to a specific enzyme active site, while also being synthetically feasible and non-toxic. jcchems.com
Q & A
Q. How can researchers ensure reproducibility in multi-step syntheses across laboratories?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
